molecular formula C19H19ClN2O2 B5563563 3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5563563
M. Wt: 342.8 g/mol
InChI Key: ZVJSWXFCMJIVFF-UHFFFAOYSA-N
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Description

The interest in synthesizing and analyzing derivatives of piperidine and benzamide is largely due to their potential in various therapeutic applications and their intriguing chemical properties. Piperidine derivatives, in particular, have been explored for their anti-acetylcholinesterase activity, which is a key area of research in the development of treatments for neurodegenerative diseases (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of derivatives similar to "3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide" involves various chemical reactions to introduce functional groups that modulate the molecule's biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcases how substitutions at the benzamide moiety can significantly increase anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of these compounds is crucial in determining their reactivity and interaction with biological targets. Studies involving X-ray diffraction and DFT calculations provide insights into the optimized molecular geometries and electronic properties, aiding in the understanding of how structural features correlate with biological activities (Demir et al., 2016).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions can be predicted by their chemical structures. For example, the presence of the piperidine moiety and its substitution patterns are key factors influencing the compounds' chemical reactions, as seen in the synthesis and evaluation of their activities (Sonda et al., 2003).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments and for formulation purposes. The characterization of these properties is often achieved through techniques such as X-ray crystallography and spectroscopic methods (Gawell, 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. Studies on the interaction of these compounds with various reagents can provide valuable information on their chemical behavior and potential for modifications (Leonetti et al., 2006).

Scientific Research Applications

Serotonin Receptor Agonists for Gastrointestinal Motility

Sonda et al. (2003) designed and synthesized benzamide derivatives with serotonin 4 (5-HT(4)) receptor agonist activity to enhance gastrointestinal motility. Although initial compounds showed low oral bioavailability due to poor intestinal absorption, modifications to the molecular structure led to improved absorption rates and pharmacological profiles, suggesting potential applications in treating gastrointestinal disorders Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003.

Antibacterial Metal Complexes

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including derivatives similar to the queried compound, and evaluated their antibacterial activity. The copper complexes showed enhanced activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013.

Prokinetic Agents with Reduced Side Effects

A study by Sonda et al. (2004) focused on synthesizing benzamide derivatives as selective serotonin 4 receptor agonists with the aim of developing novel prokinetic agents that could enhance gastric emptying and defecation with reduced side effects. Their findings suggest the therapeutic potential of these compounds for both upper and lower gastrointestinal tract disorders Sonda, Katayama, Kawahara, Sato, & Asano, 2004.

Anti-Fatigue Effects

Wu et al. (2014) synthesized benzamide derivatives and investigated their anti-fatigue effects in mice. The study found that certain derivatives significantly enhanced the swimming capacity of mice, suggesting potential applications in addressing fatigue Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014.

Bioactive O-Substituted Derivatives

Khalid et al. (2013) created O-substituted derivatives of a piperidine-bearing sulfonamide, demonstrating significant activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This highlights the compound's potential in the development of treatments for conditions like Alzheimer's disease Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides are found in a variety of pharmaceuticals, suggesting that this compound could have potential biological activity .

properties

IUPAC Name

3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-15-8-6-7-14(13-15)18(23)21-17-10-3-2-9-16(17)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSWXFCMJIVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

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